molecular formula C12H16FNO B263672 N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE

N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE

Cat. No.: B263672
M. Wt: 209.26 g/mol
InChI Key: HVYVIBDTVNXOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE is an organic compound that features a fluorobenzyl group attached to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE typically involves the reaction of 4-fluorobenzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzyl derivatives.

Scientific Research Applications

N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the dimethylpropanamide moiety can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N’-methylpropane-1,3-diamine
  • 4-(4-fluorobenzyl)piperidine
  • Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-L-cysteinate

Uniqueness

N-(4-FLUORO-BENZYL)-2,2-DIMETHYL-PROPIONAMIDE is unique due to its specific combination of a fluorobenzyl group and a dimethylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the dimethylpropanamide group can influence solubility and bioavailability.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16FNO/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

HVYVIBDTVNXOAV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.